molecular formula C23H32O4 B12063457 16 alpha,17 alpha-Epoxypregnenolone acetate

16 alpha,17 alpha-Epoxypregnenolone acetate

Cat. No.: B12063457
M. Wt: 372.5 g/mol
InChI Key: YRLVTBXOGJMZNC-GJCICFDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha,17 alpha-Epoxypregnenolone acetate typically involves the epoxidation of pregnenolone derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group at the 16,17 positions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 16 alpha,17 alpha-Epoxypregnenolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

16 alpha,17 alpha-Epoxypregnenolone acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-oxidative and anti-dyslipidemic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone acetate involves its interaction with various molecular targets and pathways. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, including modulation of oxidative stress and lipid metabolism .

Comparison with Similar Compounds

Uniqueness: 16 alpha,17 alpha-Epoxypregnenolone acetate is unique due to the presence of both the epoxide and acetate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(4R,6S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16?,17?,18?,19?,20-,21?,22?,23-/m1/s1

InChI Key

YRLVTBXOGJMZNC-GJCICFDPSA-N

Isomeric SMILES

CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C

Origin of Product

United States

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